molecular formula C22H24N6O2 B1671217 Emicerfont CAS No. 786701-13-1

Emicerfont

Numéro de catalogue B1671217
Numéro CAS: 786701-13-1
Poids moléculaire: 404.5 g/mol
Clé InChI: JFHJGXQFESYQGY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Emicerfont (GW-876,008) is a drug developed by GlaxoSmithKline which acts as a CRF-1 antagonist . Corticotropin-releasing factor (CRF), also known as Corticotropin-releasing hormone, is an endogenous peptide hormone which is released in response to various triggers such as chronic stress . Emicerfont has been used in trials studying the diagnostic and treatment of Social Anxiety Disorder and Irritable Bowel Syndrome (IBS) .


Molecular Structure Analysis

Emicerfont has a molecular formula of C22H24N6O2 . The molecular weight is 404.474 g/mol . The structure includes a pyrrolopyridine core, a pyrazole ring, and an imidazolidinone group .

Applications De Recherche Scientifique

Recent Advances in Electrosynthesized Molecularly Imprinted Polymer Sensing Platforms for Bioanalyte Detection

  • Abstract : Discusses the use of molecularly imprinted polymers (MIPs) for sensitive and selective recognition of target analytes, with potential applications in biosensing.
  • Authors : R. Crapnell, A. Hudson, C. W. Foster, K. Eersels, B. Grinsven, T. Cleij, C. Banks, M. Peeters.
  • Year : 2019.
  • Journal : Sensors (Basel, Switzerland).
  • Details : Read more.

Challenges of Using English Medium Instruction in Teaching and Learning of University Scientific Disciplines

  • Abstract : Examines the challenges of English medium instruction in teaching and learning scientific disciplines, highlighting the impact on students' comprehension and assessment.
  • Author : A. Q. Al Zumor.
  • Year : 2019.
  • Journal : International Journal of Language Education.
  • Details : Read more.

Effect of Fertilizers and Irrigation on Multi‐Configuration Electromagnetic Induction Measurements

  • Abstract : Investigates the potential of electromagnetic induction (EMI) methodology to detect agricultural legacy effects, such as fertilizer application and irrigation.
  • Authors : M. Kaufmann, C. Hebel, L. Weihermüller, M. Baumecker, T. Döring, K. Schweitzer, E. Hobley, S. L. Bauke, W. Amelung, H. Vereecken, J. Kruk.
  • Year : 2019.
  • Journal : Soil Use and Management.
  • Details : Read more.

Electromagnetic Interference (EMI): Measurement and Reduction Techniques

  • Abstract : Discusses electromagnetic interference and compatibility in electronic devices, including EMI measurement and reduction techniques.
  • Authors : Phalguni Mathur, S. Raman.
  • Year : 2020.
  • Journal : Journal of Electronic Materials.
  • Details : [Read more.

An EMI Lecturer’s Assessment Practices with Engineering Laboratory Reports

  • Abstract : Focuses on EMI assessment in academic settings, particularly in engineering education, and how it influences student disciplinary literacy.
  • Authors : Guzman Mancho-Barés, Sarah Khan, M. Aguilar-Pérez.
  • Year : 2022.
  • Journal : Journal of English-Medium Instruction.
  • Details : Read more.

New Signal Processing Approach for Structural Health Monitoring in Noisy Environments Based on Impedance Measurements

  • Abstract : Proposes a new index for structure feature extraction based on cross-correlation signal processing for enhancing the reliability of the EMI technique in noisy environments.
  • Authors : B. A. de Castro, F. Baptista, F. Ciampa.
  • Year : 2019.
  • Journal : Measurement.
  • Details : Read more.

New Refined Analytical Models for Various Bonding Conditions of an Adhesively Bonded Smart PZT Transducer Using the EMI Technique

  • Abstract : Discusses the development of new analytical models for understanding the bonding conditions in piezoelectric transducers using the EMI technique.
  • Authors : Aditya Parpe, T. Saravanan.
  • Year : 2021.
  • Journal : Smart Materials and Structures.
  • Details : Read more.

Students’ Attitudes Towards Using English as a Medium of Instruction in Scientific Disciplines

  • Abstract : Explores the challenges and solutions in using English as a medium of instruction in scientific disciplines from the perspective of university EFL students.
  • Author : K. Almudibry.
  • Year : 2022.
  • Journal : Cypriot Journal of Educational Sciences.
  • Details : Read more.

Orientations Futures

Emicerfont has been investigated for the treatment of irritable bowel syndrome (IBS) and alcoholism . While it was not effective enough to be adopted for medical use in these applications, it continues to be used for research . There is evidence for the beneficial effects of CRH antagonists like Emicerfont beyond mood disorders . Future pre-clinical studies should be tailored towards effectively predicting the clinical scenario, including reduction of bias and randomization .

Propriétés

IUPAC Name

1-[1-[1-(4-methoxy-2-methylphenyl)-6-methyl-2,3-dihydropyrrolo[2,3-b]pyridin-4-yl]pyrazol-3-yl]imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O2/c1-14-12-16(30-3)4-5-18(14)26-9-6-17-19(13-15(2)24-21(17)26)28-10-7-20(25-28)27-11-8-23-22(27)29/h4-5,7,10,12-13H,6,8-9,11H2,1-3H3,(H,23,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFHJGXQFESYQGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2CCN(C2=N1)C3=C(C=C(C=C3)OC)C)N4C=CC(=N4)N5CCNC5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20229231
Record name Emicerfont
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20229231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Emicerfont

CAS RN

786701-13-1
Record name 1-[1-[2,3-Dihydro-1-(4-methoxy-2-methylphenyl)-6-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl]-1H-pyrazol-3-yl]-2-imidazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=786701-13-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Emicerfont [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0786701131
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Emicerfont
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12910
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Emicerfont
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20229231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EMICERFONT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OJ8EG4264P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Emicerfont
Reactant of Route 2
Reactant of Route 2
Emicerfont
Reactant of Route 3
Reactant of Route 3
Emicerfont
Reactant of Route 4
Reactant of Route 4
Emicerfont
Reactant of Route 5
Reactant of Route 5
Emicerfont
Reactant of Route 6
Emicerfont

Citations

For This Compound
47
Citations
EP Zorrilla, M Heilig, H de Wit, Y Shaham - Drug and alcohol dependence, 2013 - Elsevier
BACKGROUND: Alcohol use disorders are chronic disabling conditions for which existing pharmacotherapies have only modest efficacy. In the present review, derived from the 2012 …
Number of citations: 114 www.sciencedirect.com
K Aso, K Kobayashi, M Mochizuki, N Kanzaki… - Bioorganic & medicinal …, 2011 - Elsevier
A new class of pyrrolo[2,3-d]pyrimidin-4-one corticotropin-releasing factor 1 (CRF 1 ) receptor antagonists has been designed and synthesized. In general, reported CRF 1 receptor …
Number of citations: 10 www.sciencedirect.com
AS Gazizov, AV Smolobochkin, EA Kuznetsova… - Molecules, 2021 - mdpi.com
… Among them, the imidazolidine-2-one scaffold is often found in bioactive compounds and constitute the key structural part of a plethora of FDA approved drugs, such as emicerfont, …
Number of citations: 12 www.mdpi.com
F Tok, BN Sağlık, Y Özkay, ZA Kaplancıklı… - Chemistry & …, 2022 - Wiley Online Library
… [13] Many imidazolidine-based drugs such as mephenytoin (anticonvulsant), imidapril (antihypertensive), azlocillin (antibiotic) and emicerfont (anxiety disorders) have been widely used …
Number of citations: 2 onlinelibrary.wiley.com
S Mozaffari, S Nikfar, M Abdollahi - Expert opinion on drug …, 2013 - Taylor & Francis
… Chemical structure of pexacerfont, emicerfont and dexloxiglumide are shown in Figure 6. … Pexacerfont, emicerfont and dexloxiglumide. … Pexacerfont, emicerfont and dexloxiglumide. …
Number of citations: 30 www.tandfonline.com
S Kumar, N Kumar, CS Sharma… - Iranian Journal of …, 2021 - ncbi.nlm.nih.gov
… The reported CRF-1 antagonists such as Emicerfont, Verucerfont and Pexacerfont were selected as references, and further ligands were prepared using the Ligprep tool. All possible …
Number of citations: 8 www.ncbi.nlm.nih.gov
GF Koob, EP Zorrilla - Neuropsychopharmacology - nature.com
… Trials of verucerfont and emicerfont for social anxiety disorder have been completed with undisclosed results (NCT00555139). Relevant to the hypothesis proposed herein, …
Number of citations: 0 www.nature.com
GF Koob, EP Zorrilla - Annu Rev Pharmacol Toxicol - nature.com
… Trials of verucerfont and emicerfont for social anxiety disorder have been completed with undisclosed results (NCT00555139). Relevant to the hypothesis proposed herein, Glaxo …
Number of citations: 2 www.nature.com
N Kumar, SS Mishra, CS Sharma… - Journal of …, 2018 - Taylor & Francis
… Oxadiazole ring of Verucerfont and phenyl ring of emicerfont showed π–π stacking with Phe203 residue. All reference molecules showed good binding energy calculated by MM/GBSA …
Number of citations: 18 www.tandfonline.com
T Williams, M McCaul, G Schwarzer, A Cipriani… - Acta …, 2020 - cambridge.org
Objective:The aim of this paper was to provide a systematic review and update on the pharmacotherapy of social anxiety disorder (SAD), including the efficacy and tolerability of these …
Number of citations: 23 www.cambridge.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.